4-O-Methylphenyl Ezetimibe-d4 Ketone, with the Chemical Abstracts Service (CAS) number 190595-65-4, is a deuterated analogue of Ezetimibe, a medication primarily used to lower cholesterol levels by inhibiting the absorption of cholesterol in the small intestine. The compound is characterized by its unique molecular structure and is utilized in various research and pharmaceutical applications, particularly in impurity profiling and drug formulation studies.
4-O-Methylphenyl Ezetimibe-d4 Ketone is classified as an impurity associated with Ezetimibe, which is an anti-hyperlipidemic agent. It serves as a working standard or secondary reference standard in analytical chemistry and pharmaceutical development. The compound is synthesized for research purposes and is not intended for direct therapeutic use. It is often accompanied by a Certificate of Analysis (CoA) that includes characterization data such as nuclear magnetic resonance (NMR) spectra and high-performance liquid chromatography (HPLC) purity metrics .
The synthesis of 4-O-Methylphenyl Ezetimibe-d4 Ketone involves several sophisticated organic chemistry techniques. The synthesis typically starts from commercially available precursors through a series of reactions that may include:
The entire synthetic route aims to achieve high yields while ensuring the desired stereochemical configuration, crucial for the biological activity of the final product .
The molecular formula of 4-O-Methylphenyl Ezetimibe-d4 Ketone is , with a molecular weight of 501.56 g/mol. The structure features an azetidinone core, which is characteristic of Ezetimibe derivatives. The presence of deuterium atoms in place of hydrogen enhances the compound's stability and allows for tracing in metabolic studies.
4-O-Methylphenyl Ezetimibe-d4 Ketone can participate in various chemical reactions typical for ketones and azetidinones. Key reactions include:
These reactions are essential for modifying the compound for specific applications in drug development and testing .
The primary mechanism of action for compounds related to Ezetimibe involves inhibition of the Niemann-Pick C1-like 1 protein (NPC1L1), which plays a critical role in intestinal cholesterol absorption. By blocking this protein, 4-O-Methylphenyl Ezetimibe-d4 Ketone could theoretically reduce cholesterol uptake from dietary sources, thereby contributing to lower serum cholesterol levels.
The physical properties of 4-O-Methylphenyl Ezetimibe-d4 Ketone include:
The primary applications of 4-O-Methylphenyl Ezetimibe-d4 Ketone include:
This compound is crucial for ensuring compliance with regulatory standards set by organizations like the FDA during drug development processes .
Table 1: Key Ezetimibe Derivatives in Pharmacological Research
Compound Name | Structural Modification | Primary Research Application |
---|---|---|
Ezetimibe (SCH 58235) | Parent structure | Clinical cholesterol inhibition |
Ezetimibe-glucuronide | 4-OH glucuronidated metabolite | Enterohepatic recirculation studies |
4-O-Methylphenyl Ezetimibe Ketone | Methylphenyl + ketone substitution | Metabolite tracing & NPC1L1 binding assays |
4-O-Methylphenyl Ezetimibe-d4 Ketone | Deuterated at fluorophenyl ring | Isotopic tracing & metabolic stability |
4-O-Methylphenyl Ezetimibe-d4 Ketone (CAS 190595-65-4) is characterized by two strategic modifications to the ezetimibe scaffold:
The molecular formula C₃₁H₂₁D₄F₂NO₃ (MW: 501.56 g/mol) incorporates deuterium at four positions on the 4-fluorophenyl ring [2] [5]. Crystallographic studies indicate that the trans-3R,4S configuration of the azetidinone core is retained, critical for maintaining NPC1L1 binding affinity [1]. The ketone modification increases membrane permeability, making this analog particularly valuable for hepatocyte uptake studies [5].
Table 2: Molecular Properties of 4-O-Methylphenyl Ezetimibe-d4 Ketone
Property | Specification |
---|---|
CAS Number | 190595-65-4 (unlabeled form) |
Molecular Formula | C₃₁H₂₁D₄F₂NO₃ |
Molecular Weight | 501.56 g/mol |
IUPAC Name | (3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl-d4)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one |
Isotopic Purity | ≥98% d4 (per supplier specifications) |
Key Functional Groups | Azetidinone, aryl ketone, benzyl ether, deuterated fluorophenyl |
Deuterium (²H) labeling, particularly at metabolically vulnerable sites, leverages the kinetic isotope effect (KIE) to modulate drug metabolism without altering primary pharmacology. In 4-O-Methylphenyl Ezetimibe-d4 Ketone, deuterium replaces hydrogen at four positions on the 4-fluorophenyl ring adjacent to the azetidinone nitrogen [2] [6]. This design targets specific research applications:
Table 3: Impact of Deuterium Labeling on Pharmacological Parameters
Parameter | Native Ezetimibe | Deuterated Ezetimibe Analogs | Research Implication |
---|---|---|---|
Half-life (t₁/₂) | ~22 hours | Up to 28 hours (species-dependent) | Extended exposure windows for PD studies |
Metabolic Clearance | Glucuronidation (UGT1A1/3) | Reduced oxidative metabolism at d4 sites | Lower metabolite/interference in assays |
Detection Sensitivity | Baseline MS signal | +4 Da mass shift in MS spectra | Improved S/N ratio in tissue distribution |
Protein Binding | >90% to plasma albumin | Comparable binding profile | Unaltered free fraction for binding assays |
Synthetic access to this compound typically involves late-stage deuteration:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: